1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a dichlorophenyl group, a nitro group, and a carboxylic acid group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Indazole Formation: Cyclization to form the indazole core.
Carboxylation: Introduction of the carboxylic acid group.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Common reagents used in these reactions include nitric acid for nitration, and various catalysts to facilitate cyclization and carboxylation.
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The carboxylic acid group can participate in esterification and hydrolysis reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and bases or acids for substitution and hydrolysis reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dichlorophenyl group can enhance the compound’s binding affinity to certain receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives such as:
1-[(2,4-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid: Similar structure but with different substitution pattern on the phenyl ring.
1-[(2,6-Dichlorophenyl)methyl]-5-amino-1H-indazole-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
920019-37-0 |
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Molecular Formula |
C15H9Cl2N3O4 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-nitroindazole-3-carboxylic acid |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-11-2-1-3-12(17)10(11)7-19-13-5-4-8(20(23)24)6-9(13)14(18-19)15(21)22/h1-6H,7H2,(H,21,22) |
InChI Key |
DDFCVKCINRWWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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